1,3-Dimethylcholanthrene
Description
Structure
3D Structure
Properties
CAS No. |
63041-61-2 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C22H18/c1-13-7-8-16-12-20-17-6-4-3-5-15(17)9-10-18(20)21-14(2)11-19(13)22(16)21/h3-10,12,14H,11H2,1-2H3 |
InChI Key |
WSZQILGMYQZUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Mechanisms of Action and Molecular Interactions of Dimethylcholanthrenes
Biotransformation and Metabolic Activation Pathways of 1,3-Dimethylcholanthrene
The biological activity of this compound is not intrinsic to the parent molecule but is a consequence of its metabolic transformation into reactive intermediates. This process, known as biotransformation or metabolic activation, is primarily carried out by a superfamily of enzymes known as Cytochrome P450s.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP3A4) in Metabolizing Dimethylcholanthrene Derivatives
The metabolism of polycyclic aromatic hydrocarbons (PAHs) like this compound is predominantly initiated by Phase I enzymes, with Cytochrome P450 (CYP) monooxygenases playing a central role. nih.gov Several isoforms of the CYP superfamily are involved in the oxidative metabolism of these compounds.
CYP1A1 and CYP1A2: These enzymes are significantly involved in the metabolic activation of PAHs. nih.gov The expression of CYP1A1 and CYP1A2 can be induced by exposure to PAHs themselves, including 3-methylcholanthrene (B14862), which is structurally similar to this compound. nih.gov This induction occurs via the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. doi.org Upon binding of a PAH, the AHR translocates to the nucleus and drives the expression of genes including CYP1A1 and CYP1A2, leading to an enhanced metabolic capacity for these compounds. doi.org Studies on 3-methylcholanthrene have shown that these enzymes catalyze the initial epoxidation of the aromatic ring system, a critical step in the formation of genotoxic metabolites.
| Enzyme Family | Specific Isoform | Role in Dimethylcholanthrene Metabolism |
| Cytochrome P450 1 | CYP1A1 | Key enzyme in the initial oxidative metabolism and metabolic activation. Expression is highly inducible by PAHs. |
| Cytochrome P450 1 | CYP1A2 | Also involved in the metabolic activation pathway. Expression is inducible by PAHs. |
| Cytochrome P450 3 | CYP3A4 | Primarily involved in the metabolism of a wide range of xenobiotics. Its expression can be suppressed by exposure to methylcholanthrenes. |
Formation of Reactive Metabolites and Electrophilic Intermediates (e.g., Epoxides, Dihydrodiols)
The enzymatic action of Cytochrome P450 on this compound initiates a cascade of reactions that produce highly reactive electrophilic intermediates. These intermediates are the ultimate carcinogenic species responsible for the genotoxic effects of the parent compound.
The metabolic activation pathway generally proceeds as follows:
Epoxidation: CYP enzymes, particularly CYP1A1, introduce an oxygen atom across a double bond in the aromatic ring system of this compound, forming an epoxide. hyphadiscovery.com
Hydration: The resulting epoxide can be hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. hyphadiscovery.com
Second Epoxidation: This dihydrodiol can then serve as a substrate for a second epoxidation reaction by CYP enzymes. This reaction often occurs in the "bay region" of the molecule, a sterically hindered area of the PAH structure.
Formation of Diol Epoxides: The product of this second epoxidation is a highly reactive dihydrodiol epoxide. These diol epoxides are potent electrophiles and are considered the ultimate carcinogenic metabolites of many PAHs. researchgate.net Their electrophilicity allows them to readily react with nucleophilic sites on cellular macromolecules, most importantly, DNA.
The specific structures of the epoxides and dihydrodiols formed from this compound will depend on the positions of enzymatic attack on the dimethylcholanthrene backbone.
| Type of Metabolite | Description | Role in Toxicity |
| Epoxides | Three-membered ring containing an oxygen atom, formed by CYP450 oxidation of an aromatic double bond. | Reactive intermediates that can bind to cellular macromolecules or be further metabolized. |
| trans-Dihydrodiols | Formed by the enzymatic hydration of epoxides by epoxide hydrolase. | Precursors to the highly reactive dihydrodiol epoxides. |
| Dihydrodiol Epoxides | Formed by a second epoxidation of a dihydrodiol, often in the bay region of the PAH. | Considered the ultimate carcinogenic metabolites due to their high electrophilicity and ability to form stable DNA adducts. |
Deoxyribonucleic Acid (DNA) Adduct Formation and Genotoxicity of Dimethylcholanthrene Metabolites
The formation of covalent bonds between the reactive metabolites of this compound and DNA is a critical event in the initiation of chemical carcinogenesis. These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations and genomic instability.
Covalent Binding to Cellular DNA and Structural Characterization of Dimethylcholanthrene-DNA Adducts
The electrophilic dihydrodiol epoxides of this compound can react with nucleophilic centers in the DNA bases, primarily on guanine (B1146940) and adenine (B156593) residues. This covalent binding results in the formation of a bulky chemical adduct attached to the DNA backbone. The specific sites of adduction on the DNA bases can vary, but the N2 and C8 positions of guanine and the N6 position of adenine are common targets for PAH diol epoxides.
The structural characterization of these DNA adducts is a complex analytical challenge that often requires a combination of sophisticated techniques:
Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods used to detect and quantify DNA adducts in biological samples. nih.govmdpi.com Tandem mass spectrometry (MS/MS) can provide information about the molecular weight of the adduct and its fragmentation pattern, which aids in structural elucidation. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise three-dimensional structure of molecules. nih.gov For DNA adducts, NMR can be used to identify the exact site of attachment on the DNA base and the stereochemistry of the adduct.
These analyses reveal the precise chemical nature of the DNA lesion, which is crucial for understanding its biological consequences.
Induction of Genetic Mutations and Activation of DNA Damage Response Pathways
The presence of bulky this compound-DNA adducts can interfere with the fidelity of DNA replication and transcription. When the DNA replication machinery encounters an adducted base, it may misinterpret the genetic code, leading to the insertion of an incorrect nucleotide in the newly synthesized DNA strand. This can result in various types of mutations, including:
Point mutations: Changes in a single nucleotide base pair.
Transversions: A purine (B94841) base is replaced by a pyrimidine (B1678525) base, or vice versa (e.g., G to T).
Transitions: A purine is replaced by another purine, or a pyrimidine by another pyrimidine (e.g., G to A).
The specific pattern of mutations induced by a particular carcinogen is known as its mutational signature . nih.gov For many PAHs, a characteristic signature is the prevalence of G-to-T transversions. nih.gov
The cell possesses a sophisticated network of proteins that recognize and respond to DNA damage, collectively known as the DNA Damage Response (DDR) pathway. nih.gov The presence of bulky DNA adducts can trigger the activation of this pathway, which aims to repair the damage and maintain genomic integrity. Key players in the DDR include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) . nih.gov
ATM is primarily activated by DNA double-strand breaks. nih.gov
ATR is activated by a broader range of DNA lesions, including bulky adducts that can stall DNA replication forks. embopress.org
Activation of these kinases initiates a signaling cascade that can lead to several cellular outcomes, including:
Cell cycle arrest: The cell cycle is temporarily halted to provide time for DNA repair.
DNA repair: The cell activates specific DNA repair pathways, such as nucleotide excision repair (NER), to remove the bulky adducts.
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death to prevent the propagation of mutations.
| Consequence of DNA Adduct | Description | Key Molecular Players |
| Genetic Mutations | Permanent alterations in the DNA sequence, such as G-to-T transversions, caused by errors during DNA replication past the adduct. | DNA polymerase |
| DNA Damage Response Activation | A cellular signaling network that detects DNA lesions and coordinates repair, cell cycle arrest, or apoptosis. | ATM, ATR, Chk1, Chk2, p53 |
Cellular and Subcellular Responses to Dimethylcholanthrene Exposure
The molecular alterations induced by this compound culminate in profound changes in cellular behavior. The compound disrupts the delicate balance between cell growth, division, and death, ultimately creating a cellular environment permissive for malignant transformation. These responses are the functional outcomes of the epigenetic and gene expression changes described previously.
Modulation of Cell Proliferation, Differentiation, and Programmed Cell Death (Apoptosis)
This compound exerts complex and often opposing effects on cell proliferation and survival, depending on the cell type and context. In vascular endothelial cells, 3-MC causes cell-cycle arrest in the G0/G1 phase. nih.govnih.gov This halt in proliferation is a direct result of the epigenetic modifications it induces, leading to the downregulation of key cell-cycle regulatory proteins such as Cdk2, Cdk4, Cyclin D3, and Cyclin E, and the induction of cell-cycle inhibitors p21 and p27. nih.govnih.gov
In contrast, 3-MC can also act as a mitogen. In studies on fish lymphocytes, 3-MC strongly stimulated the proliferation of resting peripheral blood leukocytes while simultaneously inhibiting the proliferation of B- and T-lymphocytes that had been activated by other mitogens. nih.gov This suggests a dual role where it can both trigger clonal expansion and suppress a targeted immune response. nih.gov Furthermore, 3-MC is a known inducer of programmed cell death, or apoptosis. Treatment of fish lymphocytes and phagocytes with 3-MC leads to apoptosis, characterized by hallmark features such as chromatin condensation and fragmentation. This induction of apoptosis in immune cells may be a key mechanism behind the immunotoxic effects of PAHs.
| Cellular Process | Effect | Cell Type | Key Molecular Markers/Mediators | Source |
|---|---|---|---|---|
| Cell Proliferation | Inhibition (G0/G1 Arrest) | Vascular Endothelial Cells | ↑ p21, p27; ↓ Cdk2, Cdk4, Cyclin D3/E | nih.govnih.gov |
| Stimulation | Resting Fish Leukocytes | Parallels increase in Cytochrome P450 | nih.gov | |
| Apoptosis | Induction | Fish Lymphocytes & Phagocytes | Chromatin condensation/fragmentation, increased intracellular calcium | |
| Immune Response | Inhibition of Mitogen-Induced Proliferation | Fish B- and T-Lymphocytes | Inhibition of response to LPS and Con A | nih.gov |
Perturbation of Intracellular Signaling Networks (e.g., mTOR pathway)
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that governs fundamental cellular functions, including growth, proliferation, and metabolism. Its activity is manifested through two distinct complexes, mTORC1 and mTORC2. Dysregulation of the mTOR signaling pathway is a recognized hallmark in the development of various cancers. While direct evidence detailing the specific interaction of this compound with the mTOR pathway is not extensively documented, studies on other polycyclic aromatic hydrocarbons (PAHs) provide insights into the potential for this class of compounds to perturb this critical signaling network.
Research on benzo[a]pyrene (B130552) (B[a]P), a well-characterized PAH, has demonstrated a capacity to modulate mTOR signaling. For instance, studies have shown that B[a]P treatment can lead to an increase in both the mRNA and protein levels of mTOR. mdpi.com Furthermore, the phosphorylated form of mTOR (pmTOR), indicative of its activation, has also been observed to increase following B[a]P exposure. mdpi.com This activation of the mTOR pathway has been implicated in cellular processes such as lipid accumulation in hepatocytes. mdpi.com
In the context of lung tumorigenesis induced by B[a]P in animal models, the activation of the PI3K/Akt/mTOR pathway is a noted event. nih.gov The therapeutic efficacy of mTOR inhibitors, such as rapamycin, in reducing lung tumor multiplicity and volume in these models further underscores the pathway's significance in PAH-induced carcinogenesis. nih.gov Additionally, the m6A reader protein YTHDF1 has been shown to promote the progression of non-small-cell lung cancer by activating the PI3K/AKT/mTOR signaling pathway, a mechanism that can be influenced by B[a]P exposure. mdpi.com These findings collectively suggest that while specific data for this compound is pending, the broader class of PAHs can and does interact with and perturb the mTOR signaling pathway, a key network in cellular homeostasis and cancer development.
Immunological and Inflammatory Contributions to Dimethylcholanthrene-Induced Carcinogenesis
The development of tumors induced by chemical carcinogens like dimethylcholanthrenes is not solely a result of direct mutagenic events within the target cells. The surrounding microenvironment, particularly the immunological and inflammatory responses, plays a pivotal role in shaping the course of carcinogenesis. The following sections delve into the specific contributions of inflammatory cytokines and leukocyte infiltrates in this process, drawing on key research findings.
Role of Specific Inflammatory Cytokines (e.g., Interleukin-1β) in Tumor Development
The inflammatory cytokine Interleukin-1β (IL-1β) has been identified as a critical factor in the development of tumors induced by the closely related compound, 3-methylcholanthrene (3-MCA). Studies utilizing mice with genetic deficiencies in components of the IL-1 signaling pathway have elucidated the pro-tumorigenic role of IL-1β.
In mice lacking IL-1β, the incidence of 3-MCA-induced tumors was significantly reduced, and the onset of tumor development was delayed compared to wild-type mice. researchgate.net Conversely, mice deficient in the IL-1 receptor antagonist (IL-1Ra), a natural inhibitor of IL-1 signaling, exhibited an accelerated and enhanced development of tumors. researchgate.net This suggests that an unopposed IL-1β signal in the tumor microenvironment promotes carcinogenesis. The table below summarizes the key findings from a study on 3-MCA-induced tumor development in various IL-1 deficient mouse strains.
| Mouse Strain | Tumor Incidence | Latency of Tumor Development |
| Wild-Type | High | Normal |
| IL-1β Deficient | Reduced | Delayed |
| IL-1Ra Deficient | High | Accelerated |
This interactive table is based on data from studies on 3-methylcholanthrene.
These findings strongly indicate that IL-1β, a key mediator of inflammation, is not merely a bystander but an active promoter of chemical carcinogen-induced tumor development.
Analysis of Leukocyte Infiltrates and Microenvironmental Interactions at Sites of Carcinogen Exposure
The administration of chemical carcinogens like 3-methylcholanthrene elicits a local inflammatory response characterized by the infiltration of various leukocyte populations. The composition and function of these infiltrates are crucial in determining the outcome of the carcinogenic challenge.
Histological analysis of the site of 3-MCA injection reveals the formation of a granulomatous reaction, where leukocytes accumulate. The nature of this infiltrate is significantly influenced by the IL-1 signaling status. In IL-1β deficient mice, a sparse leukocyte infiltrate is observed at the site of carcinogen injection. researchgate.net In stark contrast, mice lacking the IL-1Ra exhibit a dense and early neutrophilic infiltrate. researchgate.net
Further investigation into the temporal dynamics of the leukocyte infiltrate reveals that while the early phase is characterized by neutrophils, the later stages, closer to the time of tumor development, are dominated by macrophages. researchgate.net The presence of this late-stage macrophage-rich infiltrate is also dependent on IL-1β, being nearly absent in IL-1β deficient mice. researchgate.net This suggests a dynamic interplay between the carcinogen, the evolving tumor, and the host immune response, with IL-1β playing a central role in orchestrating the recruitment and composition of the leukocyte infiltrate that ultimately contributes to a pro-tumorigenic microenvironment.
| Condition | Early Leukocyte Infiltrate | Late Leukocyte Infiltrate (Macrophage Dominated) |
| Wild-Type | Present | Apparent |
| IL-1β Deficient | Sparse | Nearly Absent |
| IL-1Ra Deficient | Dense (Neutrophilic) | Not specified |
This interactive table is based on data from studies on 3-methylcholanthrene.
Structure Activity Relationships Sar and Comparative Carcinogenesis of Dimethylcholanthrene Derivatives
Positional Isomerism and Differential Biological Activity of Dimethylcholanthrenes
The position of methyl groups on the cholanthrene (B1210644) skeleton significantly influences the carcinogenic activity of dimethylcholanthrene isomers. This variation in biological activity is a classic example of positional isomerism dictating the molecule's interaction with biological systems.
Research has shown a marked difference in the tumor-initiating activity of various dimethylcholanthrene isomers. For instance, a study comparing 3-methylcholanthrene (B14862) (3-MC) with 3,11-dimethylcholanthrene (3,11-DMC) found that 3,11-DMC has very weak skin tumor-initiating activity compared to the potent carcinogenicity of 3-MC. nih.gov The only structural difference is the addition of a methyl group at the 11-position, which is part of the "K-region." This suggests that an unhindered peri position—the space adjacent to an angularly fused benzene (B151609) ring—is crucial for the carcinogenic activity of 3-MC. nih.gov
Similarly, the introduction of a methyl group at the 6-position of 3-MC to form 3,6-dimethylcholanthrene (B1208063) (3,6-DMC) increases steric strain in the bay region, causing the molecule to become non-planar. nih.gov This structural change leads to a two- to three-fold increase in tumor-initiating activity on mouse skin compared to 3-MC. nih.gov This highlights that increased steric strain in the bay region can, in some cases, enhance tumorigenic activity. nih.gov
The following table summarizes the comparative carcinogenic activity of some dimethylcholanthrene isomers:
| Compound | Relative Carcinogenic Activity | Key Structural Feature |
| 3-Methylcholanthrene (3-MC) | Potent | Parent compound |
| 3,11-Dimethylcholanthrene (3,11-DMC) | Very Weak | Methyl group at the 11-position (K-region) nih.gov |
| 3,6-Dimethylcholanthrene (3,6-DMC) | Higher than 3-MC | Methyl group at the 6-position, increasing bay-region strain nih.gov |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predicting Carcinogenic Potential and Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. rsc.orgresearchgate.net These models are valuable for predicting the carcinogenic potential of PAHs and providing insights into their mechanisms of action. rsc.orgresearchgate.net
QSAR models for PAH carcinogenicity often rely on molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. rsc.orgconicet.gov.ar For example, a QSAR model based on the thermodynamic stabilities of epoxide and carbonium ion intermediates of PAHs has shown a good ability to distinguish between carcinogenic and non-carcinogenic compounds. nih.govacs.org This model suggests that the presence of two active sites and the distance between them are important factors in the chemical carcinogenesis of PAHs. nih.govacs.org
Different machine learning algorithms, such as random forest (RF), partial least squares-discriminant analysis (PLS-DA), and artificial neural networks (ANN), have been used to build QSAR models for predicting PAH carcinogenicity. rsc.org One study found that an RF model demonstrated better predictive ability than PLS-DA and ANN models. rsc.org These models can be used to screen new or untested chemicals for potential carcinogenicity, reducing the need for extensive and time-consuming animal testing. nih.govnih.gov
Key aspects of QSAR modeling for PAH carcinogenicity include:
Use of Molecular Descriptors: Quantifying structural features to relate them to biological activity. rsc.orgconicet.gov.ar
Prediction of Carcinogenic Potency: Estimating the likelihood of a compound to cause cancer. nih.gov
Mechanistic Insights: Providing clues about how PAHs exert their carcinogenic effects. nih.govacs.org
Prioritization for Testing: Identifying high-risk chemicals for further toxicological evaluation. nih.gov
Comparative Carcinogenicity and Mechanistic Distinctions with Other Polycyclic Aromatic Hydrocarbons
The carcinogenicity of 1,3-dimethylcholanthrene is best understood in the context of other well-studied PAHs like 3-methylcholanthrene (3-MC), benzo[a]pyrene (B130552) (B[a]P), and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govwikipedia.orgwikipedia.org While these compounds are all potent carcinogens, they exhibit differences in their mechanisms of action and target organ specificity.
PAHs generally require metabolic activation to exert their carcinogenic effects. researchgate.netmdpi.com This process, often mediated by cytochrome P450 enzymes, converts the parent PAH into reactive intermediates, such as diol epoxides, that can bind to DNA and form adducts. wikipedia.orgnih.gov The formation of these DNA adducts is a critical event in the initiation of cancer. pnas.orgepa.gov
The "bay region" theory helps to explain the varying carcinogenic potencies of PAHs. researchgate.net This theory posits that diol epoxides formed in the "bay region" of a PAH molecule are particularly reactive and, therefore, more likely to be ultimate carcinogens. researchgate.net The structure of the PAH, including the presence and position of methyl groups, can influence the ease of formation and the reactivity of these bay region diol epoxides. nih.gov
For example, both B[a]P and DMBA are known to form highly carcinogenic bay region diol epoxides. wikipedia.orgresearchgate.net In animal studies, DMBA has been shown to be a potent inducer of mammary tumors in rats. nih.govepa.gov Similarly, 3-MC is a well-established carcinogen used to induce tumors in various animal models for research purposes. wikipedia.orgdntb.gov.ua
The table below provides a comparison of these PAHs:
| Compound | Key Carcinogenic Features |
| This compound | A methylated PAH with carcinogenic properties influenced by the position of its methyl groups. |
| 3-Methylcholanthrene (3-MC) | A potent carcinogen, often used as a reference compound in cancer research. wikipedia.org |
| Benzo[a]pyrene (B[a]P) | A well-studied Group 1 carcinogen, its carcinogenicity is linked to the formation of a bay region diol epoxide. wikipedia.orgmdpi.com |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | A potent organ-specific carcinogen, particularly for inducing mammary tumors in rodents. nih.govepa.gov |
Influence of Substituent Groups and Aromatic Ring Structure on Biological Activity
The biological activity of PAHs is profoundly influenced by the nature and position of substituent groups on the aromatic ring structure. nih.goveurochlor.org The addition of functional groups can alter the electronic properties, steric hindrance, and metabolic fate of the parent molecule, thereby modulating its carcinogenic potential.
The size and number of fused aromatic rings are critical determinants of a PAH's carcinogenicity. researchgate.netmdpi.com Generally, the most potent carcinogenic PAHs consist of four to six fused rings. researchgate.net This structural complexity is often a prerequisite for the formation of reactive metabolic intermediates. mdpi.com
The introduction of substituent groups, such as methyl groups, can have a significant impact. As discussed in section 3.1, the position of methyl groups in dimethylcholanthrene isomers dramatically affects their carcinogenic activity. nih.govnih.gov In some cases, the presence of a methyl group can enhance carcinogenicity by increasing steric strain in the bay region, while in other positions, it can decrease activity. nih.govnih.gov
The effect of a substituent can be either electron-donating or electron-withdrawing, which in turn influences the reactivity of the molecule. mdpi.comrsc.org For instance, the introduction of an electron-withdrawing group can enhance the photosensitizing capabilities of some compounds. rsc.org Conversely, strong electron-donating groups can sometimes decrease biological activity. nih.gov
Size and Number of Aromatic Rings: Generally, 4-6 rings are associated with higher carcinogenicity. researchgate.net
Presence of Bay or Fjord Regions: These sterically crowded areas are often sites of metabolic activation to carcinogenic epoxides. researchgate.net
Nature of Substituent Groups: Electron-donating or electron-withdrawing groups can alter molecular reactivity. nih.govmdpi.com
Position of Substituents: The location of a substituent can either block or facilitate metabolic activation at critical sites. nih.govmdpi.com
Experimental Models and Methodologies in Dimethylcholanthrene Research
In Vitro Cell Culture Systems for Studying Dimethylcholanthrene Effects
In vitro models provide a controlled environment to investigate the direct effects of DMCA on cellular processes, including malignant transformation and mechanistic pathways.
Cell lines are instrumental in studying how chemical carcinogens like methylcholanthrene can induce malignant transformation, a process where normal cells acquire cancerous characteristics.
Hepatocytes : Studies have utilized non-tumorigenic liver cell lines, such as BNL CL.2, to investigate the transformative effects of chronic exposure to 3-methylcholanthrene (B14862) (3-MC). In one such model, liver cells transformed by 3-MC (BNL 1MEA.7R.1) exhibited significant metabolic differences compared to the non-tumorigenic parent line, including lower levels of the antioxidant glutathione (GSH) nih.gov. This downregulation of GSH synthesis was linked to a reduced expression of γ-glutamylcysteine ligase (GCL), rendering the transformed cells more vulnerable to oxidative stress nih.gov.
Prostate Cells : Early research demonstrated the transformation of C3H mouse prostate cell lines following treatment with MCA. nih.govnih.gov. These cells, which normally grow in a monolayer, formed piled-up colonies after carcinogen exposure. When these colonies were inoculated into isologous mice, they developed into fibrosarcomas, confirming their malignant transformation nih.govnih.gov.
Bronchial Epithelial Cells : Primary human bronchial epithelial cells are widely used to model the effects of inhaled carcinogens. science.govresearchgate.net. These cells can be cultured at an air-liquid interface to create a system that closely mimics the environment of the human airway, allowing for the study of cellular responses to toxins like those found in cigarette smoke, which contains various polycyclic aromatic hydrocarbons researchgate.netnih.govmdpi.com.
Table 1: Examples of Cell Lines in Dimethylcholanthrene Transformation Studies
| Cell Line System | Cell Type | Key Findings Related to Methylcholanthrene Exposure |
|---|---|---|
| BNL CL.2 / BNL 1MEA.7R.1 | Murine Hepatocytes | Chronic exposure led to malignant transformation and downregulation of glutathione (GSH) synthesis, increasing vulnerability to oxidative stress nih.gov. |
| C3H Mouse Prostate Cells | Murine Prostate Epithelial | Treatment induced the formation of piled-up colonies that resulted in fibrosarcomas when injected into mice nih.govnih.gov. |
Primary cells, isolated directly from tissue, are considered a gold standard for in vitro toxicity and metabolism studies because they closely represent the in vivo environment nih.gov.
Primary Human Hepatocytes : These cells are highly valued in drug metabolism and toxicity research as they retain the full morphology and metabolic enzyme profiles of in vivo hepatocytes nih.govnih.gov. They are used to study the metabolic activation of compounds like DMCA into their ultimate carcinogenic forms.
Fibroblasts : Fibroblasts are a common primary cell type used in carcinogenesis research. Mechanistic studies involving fibroblasts have helped to elucidate the pathways of DNA damage and repair following exposure to carcinogens.
To better replicate the complexity of a tissue microenvironment, researchers use co-culture and organotypic models. These three-dimensional (3D) systems allow for the study of crosstalk between different cell types.
Organotypic Models : Air-liquid organotypic models are 3D in vitro systems that mimic the in vivo environment and tissue architecture within a specialized extracellular matrix nih.gov. These models are adaptable for various cancer cells and stromal components, providing a dynamic platform to investigate the tumor microenvironment nih.gov. For instance, organotypic liver models using primary hepatocytes are used for hepatotoxicity predictions due to their preservation of robust hepatic functions and expression of drug-metabolizing enzymes frontiersin.org.
In Vivo Animal Models for Dimethylcholanthrene-Induced Tumorigenesis
Animal models are indispensable for studying the multi-stage process of carcinogenesis in a whole organism, from initiation to tumor progression and metastasis.
The administration of DMCA and related compounds to rodents is a well-established method for inducing a variety of tumors, allowing for the study of organ-specific carcinogenesis.
Fibrosarcoma : Intramuscular or subcutaneous injection of 3-methylcholanthrene in mice is a classic and reliable method for inducing fibrosarcomas nih.gov. This model is particularly useful for studying tumor immunology, as the tumors develop in situ, forming a microenvironment with established stroma and vasculature that better recapitulates human cancers compared to models that inject existing cancer cell lines nih.gov.
Skin Tumors : The mouse skin carcinogenesis model is a cornerstone of cancer research researchgate.net. Topical application of DMCA can initiate the formation of skin tumors, typically papillomas that can progress to carcinomas nih.gov. Studies comparing 3-methylcholanthrene and 3,11-dimethylcholanthrene in Sencar mice found that 3-MC was a potent initiator of skin tumors, while 3,11-DMC had very weak activity, highlighting the importance of molecular structure for carcinogenic potential nih.gov.
Mammary Carcinoma : The rat is a key model for studying breast cancer, as carcinogen-induced mammary tumors in rats share many features with the human disease nih.govnih.gov. While 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is more commonly cited in mammary cancer induction, the principles of polycyclic aromatic hydrocarbon-induced tumorigenesis are similar nih.govscience-line.comresearchgate.net. These models typically form various lesions, including ductal carcinoma in situ and invasive carcinoma, which are often responsive to antiestrogen therapies nih.gov.
Table 2: Rodent Models for Dimethylcholanthrene-Induced Tumors
| Rodent Model | Tumor Type | Key Characteristics of the Model |
|---|---|---|
| Mouse (various strains) | Fibrosarcoma | Induced by subcutaneous/intramuscular injection; allows for the study of in situ tumor development and immunology nih.gov. |
| Sencar Mouse | Skin Tumors (Papilloma, Carcinoma) | Induced by topical application; used in two-stage carcinogenesis studies (initiation and promotion) nih.gov. |
| Rat (e.g., Sprague-Dawley) | Mammary Carcinoma | Tumors resemble human breast cancer histopathologically and genomically; useful for studying genetic risk modifiers nih.govnih.gov. |
Genetically altered mice, particularly knockout mice where a specific gene is inactivated, are powerful tools for dissecting the roles of individual genes in chemical carcinogenesis nih.gov.
Metabolism-Related Genes : To investigate the role of specific metabolic pathways, researchers use knockout mice. For example, Cyp3a knockout mice, which lack key cytochrome P450 enzymes, exhibit severely impaired detoxification capacity for certain xenobiotics researchgate.net. Such models can be used to determine the precise role of these enzymes in the metabolic activation or detoxification of DMCA. Transgenic "Big Blue" mice, which carry a shuttle vector for mutation analysis, have been used to show that 3-MC induces DNA adducts and mutations in the liver nih.gov.
Inflammation and Tumor Suppression : The role of inflammation and tumor suppressor genes can be explored using knockout models. For instance, mice with a knockout of the Aldh1l1 gene, a putative tumor suppressor, show accelerated growth of liver tumors in a chemically-induced cancer model mdpi.com. Similarly, studies in Fanconi Anemia (FA) model mice, which have defects in DNA repair, have used 3-MC to induce pleomorphic rhabdomyosarcomas, providing models to test therapies for cancers arising in genetically radiosensitive individuals nih.gov.
Investigation of Natural Resistance to Chemically-Induced Tumorigenesis in Specialized Rodent Species (e.g., Blind Mole-Rat)
Research into the mechanisms of cancer has benefited from studying animals that exhibit natural resistance to tumorigenesis. The blind mole-rat, Spalax, is a subterranean rodent notable for its longevity and remarkable resistance to both spontaneous and chemically-induced cancers. nih.govresearchgate.netresearcher.lifecornell.edu Experimental models have been developed to investigate this phenomenon by comparing the response of Spalax to potent polycyclic aromatic hydrocarbon carcinogens, such as 3-Methylcholanthrene (3-MCA), with that of standard laboratory rodents like mice and rats. nih.govresearchgate.net
In these studies, different species are treated with the chemical carcinogen, and the development of tumors is monitored over an extended period. nih.gov While 100% of mice and rats treated with 3-MCA developed malignant fibrosarcomas within months, Spalax demonstrated a significantly different and more resistant phenotype. nih.govresearchgate.net Out of 12 treated Spalax individuals, none developed tumors within the first year. nih.gov Over a longer period, only two individuals showed benign fibroblastic proliferation, and just a single animal from an advanced age group developed a malignancy after 18 months. nih.govresearchgate.netresearcher.lifecornell.edu This stark contrast in outcomes highlights the potent natural cancer resistance mechanisms in Spalax.
Histopathological analysis of the tissue responses further elucidates these differences. In mice and rats, the induced tumors are typically high-grade fibrosarcomas, characterized by highly pleiomorphic and extensively proliferating spindle cells. nih.gov In contrast, the response in Spalax is largely limited to benign growths, demonstrating an intrinsic ability to restrict malignant progression. nih.govresearchgate.net These comparative in vivo studies are crucial for identifying the unique biological pathways and genetic factors that confer cancer resistance.
Comparative Tumorigenesis in Rodent Species Treated with 3-Methylcholanthrene
| Species | Number Treated | Tumor Incidence | Type of Growth | Time to Onset |
|---|---|---|---|---|
| Mouse (Mus musculus) | Not specified | 100% | Malignant Fibrosarcoma | 2-3 Months |
| Rat (Rattus norvegicus) | Not specified | 100% | Malignant Fibrosarcoma | 4-6 Months |
| Blind Mole-Rat (Spalax) | 12 | 8.3% (Malignant) | Benign Fibroblastic Proliferation / Malignant Fibrosarcoma (1 case) | 18 Months (for malignant case) |
Advanced Analytical and Omics Technologies in Dimethylcholanthrene Research
Modern analytical and "-omics" technologies provide high-resolution insights into the molecular mechanisms underlying the effects of compounds like 1,3-Dimethylcholanthrene.
Multi-omics strategies integrate data from different molecular levels to create a comprehensive picture of a biological response.
Transcriptomics : This approach analyzes the complete set of RNA transcripts in a cell or tissue, revealing how gene expression patterns change in response to a chemical exposure. In studies of carcinogen response in the cancer-resistant blind mole-rat, RNA-Sequencing (RNA-Seq) has been used to compare the transcriptomes of 3-Methylcholanthrene-treated and untreated animals. bohrium.com Such analyses can identify differentially expressed genes and altered biological pathways, for instance, those related to the extracellular matrix and the immune system, which may be central to the mole-rat's ability to restrict tumor growth. bohrium.com
Proteomics : Complementing transcriptomics, proteomics involves the large-scale study of proteins. The primary technique used is liquid chromatography coupled with mass spectrometry (LC-MS/MS), which can identify and quantify thousands of proteins in a sample. nih.gov This allows researchers to see how changes in gene expression translate to the functional protein level, providing insights into cellular processes affected by dimethylcholanthrene exposure. nih.gov
m6A Modification Profiling : N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes and represents a critical layer of gene regulation known as epitranscriptomics. frontiersin.orgnih.gov The m6A modification status can influence mRNA stability, splicing, and translation. nih.gov Techniques like methylated RNA immunoprecipitation sequencing (MeRIP-Seq or m6A-Seq) are used to map m6A modifications across the transcriptome. frontiersin.org This method involves using an m6A-specific antibody to enrich for m6A-containing RNA fragments, which are then sequenced. frontiersin.org Profiling these modifications can reveal how dimethylcholanthrene might alter gene expression post-transcriptionally, a crucial aspect of its mechanism of action. nih.gov
The genotoxicity of many chemical carcinogens stems from their ability to form covalent adducts with DNA. Highly sensitive analytical methods are required to detect and quantify these adducts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the foremost technique for this purpose. nih.govrsc.org The method involves several key steps:
DNA Isolation and Hydrolysis : DNA is first extracted from tissues or cells and then enzymatically or chemically hydrolyzed into its constituent nucleosides. nih.gov
Chromatographic Separation : The resulting mixture of normal and adducted nucleosides is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the components of the mixture based on their physicochemical properties. tera.org
Mass Spectrometric Detection : The separated components are then ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer. sci-hub.senih.gov The instrument first selects the ion corresponding to a specific DNA adduct (precursor ion) and then fragments it to produce characteristic product ions.
By using techniques like Selected Reaction Monitoring (SRM), where the instrument is set to detect a specific precursor-to-product ion transition, exceptional sensitivity and specificity can be achieved. nih.gov This allows for the quantification of adducts at levels as low as one adduct per 10⁸ or even 10¹¹ normal nucleotides. nih.govpreprints.org
Key Methods for DNA Adduct Analysis
| Method | Principle | Key Advantage |
|---|---|---|
| LC-MS/MS | Separation of hydrolyzed nucleosides by liquid chromatography followed by mass-based detection and fragmentation. | High specificity and sensitivity for structural confirmation and quantification. nih.govrsc.org |
| 32P-Postlabeling | Enzymatic transfer of a radioactive 32P label to adducted nucleotides, followed by chromatographic separation. | High sensitivity for screening unknown aromatic adducts. |
| Immunoassays | Use of antibodies that specifically recognize and bind to certain types of DNA adducts. | Suitable for high-throughput screening of known adducts. springernature.com |
Histopathological Assessment : This is a cornerstone of toxicology and cancer research, involving the microscopic examination of tissue sections to identify structural changes. Tissues are fixed (e.g., in formalin), embedded in paraffin, thinly sliced, and mounted on slides. thermofisher.com Staining, most commonly with Hematoxylin and Eosin (H&E), reveals cellular morphology and tissue architecture. This method was used to distinguish between the malignant fibrosarcomas induced by 3-MCA in mice and the benign fibroblastic proliferation observed in the resistant blind mole-rat. nih.gov
Immunochemical Assessment : Immunohistochemistry (IHC) provides molecular context to histopathological findings by using antibodies to detect specific proteins within the tissue section. nih.gov The general procedure involves incubating the tissue slide with a primary antibody that binds to the protein of interest. thermofisher.com A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is then applied. nih.gov Finally, a substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the protein, making it visible under a microscope. nih.gov This technique can be used to assess changes in the expression of proteins involved in cell proliferation, DNA repair, or apoptosis in tissues exposed to dimethylcholanthrene.
Computational and In Silico Approaches to Dimethylcholanthrene Research
Computational methods provide a powerful and cost-effective way to investigate the interactions between chemical compounds and biological macromolecules at an atomic level.
Molecular Docking : This computational technique predicts the preferred orientation of a small molecule (ligand), such as a metabolite of this compound, when it binds to a biological target, typically a protein or a DNA sequence. nih.gov The method involves sampling a large number of possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. nih.govresearchgate.net The results can identify the most likely binding mode and reveal key non-covalent interactions, such as hydrogen bonds or π-σ interactions, that stabilize the complex. nih.gov This approach can be used to hypothesize how dimethylcholanthrene metabolites interact with DNA or with the active sites of metabolic enzymes.
Predictive Modeling and Bioinformatics for Biological Activity and Carcinogenic Potential
In recent years, computational toxicology has emerged as a critical discipline to supplement traditional animal testing for carcinogenicity, offering methods to prioritize and screen chemicals more efficiently. frontiersin.org These in silico approaches, including predictive modeling and bioinformatics, are instrumental in assessing the biological activity and carcinogenic potential of compounds like this compound. By leveraging computational power, these methods analyze the relationship between a chemical's structure and its toxicological effects. mdpi.com
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational toxicology. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com This is achieved by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed activities, such as carcinogenicity. mdpi.comnih.gov For a polycyclic aromatic hydrocarbon (PAH) like this compound, relevant descriptors could include molecular weight, lipophilicity (logP), and electronic properties that influence its ability to be metabolically activated into a carcinogenic form. nih.govnih.gov
The development of robust QSAR models involves several key stages:
Data Curation: Assembling a high-quality dataset of compounds with known carcinogenic activity. nih.gov
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. youtube.com
Model Building: Using statistical and machine learning algorithms to create a model that links the descriptors to carcinogenicity. nih.gov
Validation: Rigorously testing the model's predictive power on an external set of compounds not used during model training. mdpi.comnih.gov
Various public and private in silico models have been developed to predict rodent carcinogenicity, such as CASE Ultra, Derek Nexus, and the OECD QSAR Toolbox. nih.gov These models can be broadly categorized into statistical-based and expert rule-based systems. frontiersin.org Statistical models use algorithms to find correlations in large datasets, while expert systems are built on established knowledge of chemical mechanisms of toxicity, such as structural alerts for reactivity or metabolic activation. nih.gov
Bioinformatics plays a crucial role by integrating data from multiple sources, including genomics, proteomics, and toxicology databases. This allows for a more holistic assessment of a chemical's potential to cause cancer. For instance, bioinformatics tools can analyze how this compound might interact with biological pathways related to carcinogenesis. The "Key Characteristics of Carcinogens" framework provides a structure for this analysis, identifying properties such as electrophilicity, genotoxicity, and receptor-mediated effects that can be predicted using computational models. frontiersin.orgnih.gov
The predictive power of these models is constantly being improved through the incorporation of advanced machine learning and deep learning techniques. nih.govresearchgate.net Models like DeepCarc, for example, use deep learning to predict carcinogenicity based on a compound's molecular representation. researchgate.netfrontiersin.org Such models can be used to screen large chemical libraries and prioritize compounds for further experimental testing, thereby reducing the reliance on time-consuming and resource-intensive animal studies. frontiersin.org
Below are illustrative tables representing the kind of data and outputs generated by these predictive methodologies.
Table 1: Example of Molecular Descriptors for QSAR Modeling
This table shows a selection of molecular descriptors that could be calculated for this compound and used in a QSAR model to predict its carcinogenic potential.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Significance in Carcinogenicity Prediction |
| Physicochemical | Molecular Weight | 282.4 g/mol nih.gov | Influences absorption, distribution, metabolism, and excretion (ADME). |
| Lipophilicity | LogP (Octanol-Water Partition) | 6.7 nih.gov | Relates to membrane permeability and bioaccumulation. |
| Topological | Number of Aromatic Rings | 5 | Key structural feature of polycyclic aromatic hydrocarbons (PAHs). |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | -5.2 eV (Illustrative) | Indicates susceptibility to electrophilic attack and metabolic activation. |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.5 eV (Illustrative) | Relates to the molecule's ability to accept electrons. |
Table 2: Sample Output from a Carcinogenicity Prediction Model
This table provides a hypothetical output from different in silico carcinogenicity prediction models for this compound, demonstrating how results are typically presented.
| Model Name | Prediction Type | Predicted Outcome for this compound | Confidence Level | Basis of Prediction |
| Model A (QSAR) | Binary Classification | Carcinogenic | 0.85 (High) | Statistical correlation based on structural similarity to known carcinogens in the training set. |
| Model B (Expert System) | Structural Alert | Positive (Contains structural alert for PAHs) | N/A | Presence of a polycyclic aromatic structure known to be associated with carcinogenicity. |
| Model C (Deep Learning) | Probabilistic Score | 0.92 | High | Deep learning analysis of molecular fingerprints and structural features. frontiersin.org |
Broader Implications and Future Research Directions for 1,3 Dimethylcholanthrene
Contribution of 1,3-Dimethylcholanthrene Studies to the Fundamental Understanding of Chemical Carcinogenesis
Research on methylated cholanthrenes has been instrumental in elucidating the fundamental principles of chemical carcinogenesis. These compounds have helped to establish the multi-stage theory of cancer development, which includes initiation, promotion, and progression.
Studies have demonstrated that the carcinogenicity of these compounds is dependent on their metabolic activation into reactive metabolites that can covalently bind to DNA, forming DNA adducts. This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis. For instance, the parent compound, 3-methylcholanthrene (B14862) (3-MC), is known to be a potent carcinogen that, upon metabolic activation, binds to cellular macromolecules, leading to mutations if not properly repaired.
Interestingly, the position of methyl groups on the cholanthrene (B1210644) structure plays a crucial role in its carcinogenic activity. Research has shown that this compound exhibits differential carcinogenicity depending on the tissue, being active in mouse skin but inactive in the rat mammary gland. dokumen.pub This is thought to be due to steric hindrance at the C-1 position, which affects the molecule's ability to form the critical DNA adducts necessary for tumor initiation in certain tissues. dokumen.pub This highlights the importance of structure-activity relationships in determining the carcinogenic potential of chemical compounds.
Table 1: Comparative Carcinogenicity of Methylcholanthrene Derivatives in Mouse Skin
| Compound | Carcinogenic Potency |
| 3-Methylcholanthrene (3-MC) | Strong |
| 1-Hydroxy-3-methylcholanthrene | Weak |
| 3-Methylcholanthrene-1-one | Non-carcinogenic |
| 2-Hydroxy-3-methylcholanthrene | Strong |
| 3-Methylcholanthrene-2-one | Weaker than 3-MC |
| Data sourced from studies on mouse skin carcinogenesis. |
Insights into Polycyclic Aromatic Hydrocarbon Toxicology and Environmental Health Sciences
The study of dimethylcholanthrenes has provided valuable insights into the toxicology of the broader class of polycyclic aromatic hydrocarbons (PAHs). PAHs are widespread environmental pollutants formed from the incomplete combustion of organic materials. researchgate.net As representative PAHs, dimethylcholanthrenes have been used as model compounds to understand the mechanisms of PAH-induced toxicity and to assess the risks they pose to environmental and human health.
Research on compounds like 3-methylcholanthrene has helped to identify the key metabolic pathways involved in the activation and detoxification of PAHs. These studies have underscored the role of cytochrome P450 enzymes in converting PAHs into their carcinogenic forms. Furthermore, the varying carcinogenicity of different dimethylcholanthrene isomers, such as the observed inactivity of this compound in certain models, provides crucial data for establishing structure-activity relationships (SAR) within the PAH class. dokumen.pub This knowledge is vital for predicting the toxicological properties of other, less-studied PAHs and for prioritizing them for further investigation and regulatory action.
Development of Novel Methodological Approaches for Carcinogen Research
The investigation of dimethylcholanthrenes and their carcinogenic effects has spurred the development and refinement of various methodological approaches in cancer research. The need to detect and quantify the DNA adducts formed by these compounds has driven advancements in analytical techniques.
Highly sensitive methods such as ³²P-postlabelling and mass spectrometry have been pivotal in studying the formation and repair of DNA adducts at low, environmentally relevant exposure levels. berkeley.edunih.govnih.gov These techniques allow researchers to identify the specific patterns of DNA damage caused by different carcinogens, providing mechanistic insights into their modes of action. nih.gov
Furthermore, dimethylcholanthrenes, particularly 3-methylcholanthrene, have been widely used to develop and validate in vitro and in vivo models of carcinogenesis. nih.govmdpi.com These models, ranging from cell cultures to rodent bioassays, are essential tools for screening chemicals for their carcinogenic potential, for studying the molecular events underlying tumor development, and for testing the efficacy of potential cancer-preventive and therapeutic agents. nih.govmdpi.com
Identification of Unexplored Molecular Targets and Signaling Pathways Affected by Dimethylcholanthrenes
While the genotoxic effects of dimethylcholanthrenes, mediated by DNA adduct formation, are well-established, ongoing research continues to uncover novel molecular targets and signaling pathways affected by these compounds. These findings are expanding our understanding of their carcinogenic mechanisms beyond direct DNA damage.
Recent studies have shown that 3-methylcholanthrene can induce changes in RNA modifications, specifically N6-methyladenosine (m6A), which is the most common post-transcriptional modification in eukaryotic cells. nih.gov This epigenetic modification plays a crucial role in regulating various aspects of RNA metabolism, including stability, translation, and splicing. Alterations in m6A patterns can lead to aberrant gene expression, contributing to cellular transformation and tumorigenesis. nih.gov
Q & A
Q. What are the standard protocols for synthesizing 1,3-dimethylcholanthrene, and how do reaction conditions influence product purity?
Synthesis of polycyclic aromatic hydrocarbons (PAHs) like dimethylcholanthrene derivatives typically involves cyclodehydrogenation or reductive alkylation. For example, 3,6-dimethylcholanthrene is synthesized via sulfur-mediated cyclization of precursor hydrocarbons at 160–165°C, followed by recrystallization using picric acid to isolate the pure product . While this method is specific to the 3,6-isomer, analogous approaches (e.g., controlled heating, solvent selection, and chromatographic purification over basic alumina) can be adapted for this compound. Key variables include reaction temperature, catalyst selection (e.g., sulfur), and recrystallization solvents to minimize byproducts .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
X-ray crystallography is the gold standard for resolving steric strain and bond-length distortions in PAHs. For 3,6-dimethylcholanthrene, crystallographic data revealed bay-region distortions (e.g., a 16° inclination of the benzo A ring) and K-region bond shortening (C(5)-C(6) = 1.331 Å), critical for understanding carcinogenicity . Complementary methods include NMR (for substituent positioning) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₁H₁₆, ~268.35 g/mol) .
Advanced Research Questions
Q. How do alkyl substituent positions (e.g., 1,3 vs. 3,6) modulate the tumorigenic activity of dimethylcholanthrene derivatives?
Substituent placement significantly impacts steric strain and electronic properties. In 3,6-dimethylcholanthrene, the 6-methyl group induces bay-region distortion (0.7 Å displacement from the molecular plane), enhancing DNA adduct formation. Comparative studies of 3-methylcholanthrene (3-MC) and 3,11-dimethylcholanthrene in mice showed that additional methyl groups amplify tumor initiation potency, likely via increased metabolic activation to diol epoxides . For this compound, computational modeling (e.g., density functional theory) and in vivo assays are recommended to evaluate analogous mechanisms .
Q. What methodological challenges arise in quantifying this compound in environmental matrices, and how can they be mitigated?
Co-elution with structurally similar PAHs (e.g., benz[a]anthracene derivatives) complicates HPLC or GC-MS analysis. Using isotope-labeled internal standards (e.g., deuterated analogs) and tandem MS/MS with multiple reaction monitoring (MRM) improves specificity. Reference standards, such as those in the PAH Mixture-8270 (3-methylcholanthrene at 2,000 µg/mL), validate detection limits and recovery rates in complex samples .
Q. How can researchers resolve contradictions in carcinogenicity data across different dimethylcholanthrene isomers?
Discrepancies often stem from variations in metabolic activation pathways or experimental models. For instance, 3-MC requires cytochrome P450 3A4 (CYP3A4) for bioactivation, while 7,12-dimethylbenz[a]anthracene (DMBA) relies on CYP1B1. Systematic comparisons using isogenic cell lines or CRISPR-edited CYP isoforms can isolate metabolic contributors . Replicating studies under standardized protocols (e.g., OECD Guidelines 451/453) ensures data comparability .
Methodological Considerations
Q. What strategies optimize the stability of this compound in long-term carcinogenesis studies?
Light and oxygen sensitivity necessitate storage in amber vials under inert gas (N₂/Ar). Solvent selection is critical: dimethylcholanthrene picrate derivatives exhibit greater stability in alcohol-based solutions, while neutral forms degrade rapidly in polar solvents . Stability testing via accelerated degradation studies (40°C/75% RH) over 6–12 months provides shelf-life estimates .
Q. How does molecular conformation influence the reactivity of this compound in electrophilic substitution reactions?
Steric hindrance from methyl groups directs electrophilic attack to less-substituted positions. In 3,6-dimethylcholanthrene, the bay-region methyl groups reduce reactivity at C1 and C2, favoring substitutions at the K-region (C5-C6). Computational tools like Gaussian or Spartan model frontier molecular orbitals (FMOs) to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
